molecular formula C7H7BF3NO2 B13913419 (2-Methyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid

(2-Methyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid

Cat. No.: B13913419
M. Wt: 204.94 g/mol
InChI Key: SMNYBZRQYASFJL-UHFFFAOYSA-N
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Description

(2-Methyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methyl group and a trifluoromethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2-bromo-6-(trifluoromethyl)pyridine with an organolithium reagent, such as n-butyllithium, to form the corresponding lithium intermediate. This intermediate is then treated with a boron reagent, such as trimethyl borate, to yield the desired boronic acid .

Industrial production methods for this compound are not widely documented, but the general approach involves similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and purity.

Chemical Reactions Analysis

(2-Methyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is known to undergo various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone, depending on the reaction conditions and reagents used.

    Substitution: The trifluoromethyl group on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are typically more complex organic molecules that incorporate the pyridine ring and the boronic acid group.

Scientific Research Applications

(2-Methyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a key reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its unique structure allows for the fine-tuning of biological activity.

    Medicine: Research into new drug candidates often involves the use of this boronic acid to create novel compounds with potential therapeutic effects. It is particularly useful in the design of anti-cancer and anti-inflammatory agents.

    Industry: In addition to its use in pharmaceuticals, the compound is also employed in the production of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which (2-Methyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid exerts its effects is primarily through its ability to participate in various chemical reactions. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the precise construction of complex molecular architectures.

Comparison with Similar Compounds

(2-Methyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid can be compared with other boronic acids, such as:

    2-(Methylcarboxy)pyridine-5-boronic acid: Similar in structure but with a carboxy group instead of a trifluoromethyl group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine: Contains a pinacol ester instead of a boronic acid group.

    3-Aminopyridine-5-boronic acid pinacol ester: Features an amino group and a pinacol ester.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly useful in the synthesis of molecules with specific electronic and steric requirements.

Properties

Molecular Formula

C7H7BF3NO2

Molecular Weight

204.94 g/mol

IUPAC Name

[2-methyl-6-(trifluoromethyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C7H7BF3NO2/c1-4-2-5(8(13)14)3-6(12-4)7(9,10)11/h2-3,13-14H,1H3

InChI Key

SMNYBZRQYASFJL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C(F)(F)F)C)(O)O

Origin of Product

United States

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